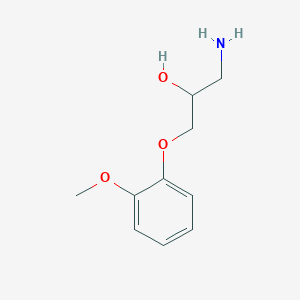

1-Amino-3-(2-methoxyphenoxy)propan-2-ol

説明

BenchChem offers high-quality 1-Amino-3-(2-methoxyphenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(2-methoxyphenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-amino-3-(2-methoxyphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUURBCAOIUVUIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389152 |

Source

|

| Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63257-76-1 |

Source

|

| Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

The following technical guide details the structural, synthetic, and application-based properties of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , a critical intermediate in the synthesis of oxazolidinone-class muscle relaxants and a known impurity in beta-blocker manufacturing.

Executive Summary & Chemical Identity

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a bifunctional organic compound characterized by a propanol backbone substituted with a primary amine and a guaiacol (2-methoxyphenol) ether. It serves as the immediate synthetic precursor to Mephenoxalone , a skeletal muscle relaxant and anxiolytic. In the context of high-performance liquid chromatography (HPLC) profiling for drug substances, it is frequently monitored as Carvedilol Related Compound C , an impurity arising during the synthesis of non-selective beta-blockers.

Core Chemical Data

| Property | Specification |

| CAS Number | 63257-76-1 (Racemic) / 61248-81-5 (R-isomer) |

| IUPAC Name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol |

| Synonyms | Guaifenesin amine; Mephenoxalone Impurity 1; Carvedilol Related Compound C |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| pKa (Calculated) | ~9.5 (Amine), ~13.5 (Secondary Alcohol) |

Structural Analysis & Stereochemistry

The molecule features a chiral center at the C2 position of the propyl chain. While pharmaceutical applications often require enantiopurity, the intermediate is frequently synthesized as a racemate before downstream resolution or chiral derivatization.

Structural Moieties[2][3][4][5][6]

-

Guaiacol Ether (Aryl Region): The 2-methoxyphenoxy group provides lipophilicity and is the pharmacophore responsible for the muscle relaxant properties in its derivatives. The ortho-methoxy group introduces steric bulk and influences the electronic environment of the aromatic ring.

-

Propanol Linker: A 3-carbon chain containing a secondary hydroxyl group at C2. This hydroxyl group is capable of hydrogen bonding and serves as a nucleophile in cyclization reactions (e.g., forming the oxazolidinone ring).

-

Primary Amine: The terminal amino group is highly nucleophilic, making the compound reactive toward carbonyl electrophiles (e.g., phosgene, carbonates, urea).

Synthesis & Manufacturing Pathways

The industrial synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol follows a standard "epoxide ring-opening" mechanism. This process must be controlled to prevent polymerization or bis-alkylation of the amine.

Pathway Logic

-

O-Alkylation: Guaiacol is reacted with epichlorohydrin under basic conditions (NaOH) to form Guaiacol Glycidyl Ether (GGE) . A phase transfer catalyst (e.g., TBAB) is often employed to enhance yield.

-

Aminolysis: The epoxide ring of GGE is opened by ammonia. A large excess of ammonia is critical to favor the formation of the primary amine over secondary or tertiary amine byproducts.

Reaction Flow Diagram

Figure 1: Synthetic route from Guaiacol to Mephenoxalone via the amino-alcohol intermediate.

Applications in Drug Development

A. Precursor for Mephenoxalone

The primary utility of this compound is the synthesis of Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone).

-

Mechanism: The amino alcohol undergoes cyclization with a carbonic acid derivative (urea, phosgene, or diethyl carbonate).

-

Protocol Insight: The fusion with urea at 180–200°C is a classic solvent-free industrial method. The amino group attacks the carbonyl of urea, releasing ammonia, followed by the intramolecular attack of the hydroxyl group to close the oxazolidinone ring.

B. Impurity in Carvedilol Manufacturing

In the synthesis of Carvedilol, the target side chain is usually introduced via 2-(2-methoxyphenoxy)ethylamine. However, if epichlorohydrin routes are used or if ammonia is present as a contaminant during the glycidyl ether stages, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol can form.

-

Regulatory Status: It is monitored as Related Compound C .

-

Limit: ICH Q3A/B guidelines typically require this impurity to be controlled <0.15% in the final drug substance.

Analytical Characterization

Identification of this compound relies on the distinct signals of the guaiacol moiety and the shifts associated with the amino-propanol chain.

Nuclear Magnetic Resonance (NMR) Profile

-

Solvent: DMSO-d₆ or CDCl₃

-

¹H NMR (400 MHz, δ ppm):

-

6.8 – 7.0 (m, 4H): Aromatic protons (Guaiacol ring).

-

3.9 – 4.1 (m, 1H): CH-OH (Methine proton at C2).

-

3.9 – 4.0 (m, 2H): O-CH₂ (Protons at C3, adjacent to phenoxy).

-

3.80 (s, 3H): O-CH₃ (Methoxy group).

-

2.6 – 2.8 (dd, 2H): N-CH₂ (Protons at C1, adjacent to amine). Note: These are significantly shielded compared to the O-CH₂ protons.

-

1.5 – 2.0 (br s, 2H): -NH₂ (Exchangeable).

-

Mass Spectrometry (MS)

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 198.11 m/z.

-

Fragmentation Pattern:

-

m/z 124: Loss of the aminohydroxypropyl chain (Guaiacol fragment).

-

m/z 74: C₃H₈NO fragment (aminohydroxypropyl backbone).

-

Safety & Handling Protocols

As a primary amine and phenol ether, standard safety precautions for organic synthesis intermediates apply.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation or carbamate formation from atmospheric CO₂.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

Lunsford, C. D. (1960).[1][2] 5-Aryloxymethyl-2-oxazolidinones. Journal of Organic Chemistry, 25(11), 1909-1912.

-

United States Pharmacopeia (USP) . Carvedilol Monograph: Related Compound C. USP-NF Online.

-

PubChem Database . Compound Summary: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. CID 12339823.[3]

-

Safaei-Ghomi, J., et al. (2012).[4] New synthesis of Mephenoxalone. Journal of Chemical Research.

Sources

Technical Profile: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

This guide serves as a comprehensive technical resource for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , a critical pharmaceutical intermediate. It synthesizes physicochemical data, synthesis engineering, and analytical protocols to support researchers in drug development and impurity profiling.

Intermediate Identity & Physicochemical Metrics

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is the primary amine derivative of the expectorant Guaifenesin and the direct synthetic precursor to the muscle relaxant Mephenoxalone . Its molecular weight and structural integrity are pivotal for stoichiometric calculations in cyclization reactions and mass spectrometry-based impurity tracking.

| Metric | Technical Specification |

| Molecular Weight | 197.23 g/mol |

| Monoisotopic Mass | 197.1052 Da |

| Molecular Formula | C₁₀H₁₅NO₃ |

| CAS Registry Number | 63257-76-1 (Specific to 2-methoxy isomer) |

| IUPAC Name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol |

| Structural Class | Aryloxypropanolamine (Beta-blocker linker analog) |

| pKa (Calculated) | ~9.5 (Basic amine function) |

| Appearance | Viscous oil or low-melting solid (hygroscopic) |

Molecular Weight Calculation & Isotopic Profile

For high-resolution mass spectrometry (HRMS) and precise stoichiometry, the molecular weight is derived from standard atomic weights.

-

Carbon (10 × 12.011): 120.11 Da

-

Hydrogen (15 × 1.008): 15.12 Da

-

Nitrogen (1 × 14.007): 14.01 Da

-

Oxygen (3 × 15.999): 47.99 Da

-

Total Average MW: 197.23 g/mol

Mass Spectrometry Relevance: In LC-MS (ESI+), the compound appears as the protonated adduct [M+H]⁺ at m/z 198.11 . The presence of the 2-methoxyphenoxy moiety creates a distinctive fragmentation pattern, often yielding a tropylium-like ion or loss of the isopropylamine tail.

Synthesis & Reaction Engineering

The synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol follows a classic nucleophilic ring-opening of an epoxide. The process must be strictly controlled to prevent the formation of secondary and tertiary amine impurities (dimers/trimers).

Core Synthesis Workflow

-

Precursor Formation: Guaiacol (2-methoxyphenol) is reacted with Epichlorohydrin under basic conditions (NaOH/Phase Transfer Catalyst) to form Guaiacol Glycidyl Ether (GGE) .[1]

-

Ammonolysis (Critical Step): GGE is treated with aqueous or alcoholic ammonia.

-

Engineering Control: A high molar excess of Ammonia (NH₃:Epoxide > 10:1) is required to favor the primary amine product (1-Amino-3-(2-methoxyphenoxy)propan-2-ol) over the secondary amine impurity (Bis-alkylation).

-

Pathway Visualization

The following diagram illustrates the synthesis pathway and the divergence point for Mephenoxalone formation versus impurity generation.

Figure 1: Synthesis pathway of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, highlighting the critical ammonolysis step and downstream conversion to Mephenoxalone.

Experimental Protocols

Protocol A: Synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Context: This protocol emphasizes the suppression of dimer formation.

-

Reagents: Guaiacol Glycidyl Ether (1.0 eq), Ammonium Hydroxide (28% aq, 10.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve Guaiacol Glycidyl Ether in Ethanol (5 volumes).

-

Cool the solution to 0–5°C.

-

Slowly add Ammonium Hydroxide while maintaining temperature (exothermic reaction).

-

Allow to warm to room temperature and stir for 12–24 hours.

-

Monitor: Use TLC or HPLC. Disappearance of the epoxide peak indicates completion.

-

-

Work-up:

-

Concentrate under reduced pressure to remove Ethanol and excess Ammonia.

-

Note: Do not overheat (>50°C) to avoid polymerization or degradation.

-

Residue can be recrystallized from Isopropanol/Hexane or converted to the Hydrochloride salt for stability.

-

Protocol B: Analytical Characterization (HPLC-MS)

Context: Validating identity and purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

UV at 220 nm (Amine/Aromatic absorption).

-

MS (ESI+): Scan range 100–500 m/z. Look for 198.1 [M+H]⁺ .

-

Applications in Drug Development

1. Precursor for Mephenoxalone

The primary utility of this molecule is as the immediate precursor to Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone).[2]

-

Mechanism: The amino group and the adjacent hydroxyl group react with a carbonyl source (like Diethyl Carbonate or Phosgene) to close the 5-membered oxazolidinone ring.

-

Stoichiometry: 1.0 mole of Amino-alcohol yields 1.0 mole of Mephenoxalone.

2. Impurity Standard

In the synthesis of Guaifenesin (which uses water/hydroxide to open the epoxide), trace ammonia contamination can lead to the formation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.

-

Regulatory Status: It serves as a reference standard for "Related Substances" testing in Guaifenesin API manufacturing.

References

-

PubChem. (n.d.).[3] 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (Compound Summary). National Library of Medicine.[4] Retrieved from [Link]

-

Lunsford, C. D. (1960).[5][6] 5-Aryloxymethyl-2-oxazolidinones.[6] Journal of Organic Chemistry, 25(11). (Seminal paper on Mephenoxalone synthesis).

Sources

- 1. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]

- 2. CAS 70-07-5: Mephenoxalone | CymitQuimica [cymitquimica.com]

- 3. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

This technical guide details the synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1), a versatile chiral building block and structural analogue used in the development of aryloxypropanolamine beta-blockers and metabolic modulators like Ranolazine.

The synthesis is presented via the Epoxide Ring-Opening Route , the industrial standard for scalability and stereochemical control.

Introduction & Retrosynthetic Analysis

The target molecule, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , features a guaiacol (2-methoxyphenol) moiety linked to a 3-amino-2-propanol chain. This structure is characteristic of the "aryloxypropanolamine" pharmacophore found in non-selective

Retrosynthetic Disconnection:

-

C-N Disconnection: The primary amine is installed via nucleophilic attack of ammonia on the terminal carbon of an epoxide.

-

C-O Disconnection: The ether linkage is formed by the alkylation of guaiacol with epichlorohydrin.

This analysis points to Guaiacol Glycidyl Ether (GGE) as the critical intermediate.

Synthesis Pathway Diagram

Figure 1: Two-step synthesis pathway from Guaiacol to the target amino-alcohol.

Step 1: Synthesis of Guaiacol Glycidyl Ether

The first step involves the O-alkylation of guaiacol with epichlorohydrin. To maximize yield and minimize polymerization, a Phase Transfer Catalyst (PTC) and excess epichlorohydrin are employed.

Reaction Mechanism

The reaction proceeds via an

Experimental Protocol

Reagents:

-

Guaiacol (2-Methoxyphenol): 1.0 eq

-

Epichlorohydrin: 3.0 eq (Excess serves as solvent and reduces oligomerization)

-

Sodium Hydroxide (NaOH): 1.1 eq (50% aq. solution)

-

Tetrabutylammonium Bromide (TBAB): 0.02 eq (Catalyst)

-

Water: 2-3 volumes

Procedure:

-

Charge: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge Guaiacol, Epichlorohydrin, and TBAB.

-

Temperature Control: Heat the mixture to 50°C with vigorous stirring.

-

Addition: Dropwise add the 50% NaOH solution over 1 hour. Note: The reaction is exothermic; maintain temperature <60°C.

-

Reaction: Stir at 60°C for 3–5 hours. Monitor consumption of Guaiacol via TLC or HPLC.

-

Work-up: Cool to room temperature. Add water and extract with Dichloromethane (DCM) or Toluene.[1]

-

Purification:

-

Wash the organic layer with 5% NaOH (to remove unreacted phenol) and then brine.

-

Dry over anhydrous

and concentrate under reduced pressure. -

Distillation: Distill the residue under high vacuum (approx. 130–140°C at 2 mmHg) to obtain Guaiacol Glycidyl Ether as a clear oil.

-

Yield Expectation: 85–90%.[2]

-

Step 2: Aminolysis (Epoxide Ring Opening)

This is the critical step. The reaction of the epoxide with ammonia yields the primary amine. Critical Challenge: The primary amine product is more nucleophilic than ammonia, leading to the formation of secondary (bis) and tertiary (tris) amine impurities. Solution: Use a massive molar excess of ammonia (10–20 equivalents) to statistically favor the primary amine.

Experimental Protocol

Reagents:

-

Guaiacol Glycidyl Ether (from Step 1): 1.0 eq

-

Ammonia (25-28% Aqueous or 7N in Methanol): 20.0 eq

-

Solvent: Methanol (if using aq. ammonia, to ensure homogeneity)

Procedure:

-

Preparation: In a pressure vessel (autoclave) or a sealed heavy-walled glass tube, dissolve Guaiacol Glycidyl Ether in Methanol (5 volumes).

-

Ammonia Addition: Cool the solution to 0–5°C. Add the Ammonia solution slowly.

-

Reaction: Seal the vessel and stir at 30–40°C for 12–16 hours.

-

Note: Higher temperatures increase reaction rate but also increase dimer impurity formation.

-

-

Monitoring: Monitor by HPLC. Disappearance of the epoxide peak is the endpoint.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia . Caution: Ammonia gas evolution.

-

Dissolve the residue in 1N HCl (converts amine to water-soluble hydrochloride salt).

-

Wash the aqueous acidic layer with Ethyl Acetate (removes non-basic impurities like unreacted epoxide or dimers).

-

Basify the aqueous layer to pH >12 using 20% NaOH.

-

Extract the free base product into Dichloromethane (DCM) (3x).

-

-

Isolation: Dry the DCM layer (

) and evaporate to dryness. The product, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , typically solidifies upon standing or can be recrystallized.

Purification of the Hydrochloride Salt

For pharmaceutical grade purity, converting to the HCl salt is recommended:

-

Dissolve the free base in Isopropanol (IPA).

-

Add conc. HCl or HCl in IPA dropwise until pH ~2.

-

Cool to 0°C. The hydrochloride salt precipitates as a white solid.

-

Filter and wash with cold IPA/Ether.

Analytical Characterization

Confirm the identity of the synthesized product using the following parameters.

| Technique | Expected Signal / Characteristic |

| Physical State | White to off-white crystalline solid (HCl salt) or viscous oil (Free base). |

| IR Spectroscopy | 3300-3400 cm⁻¹: O-H and N-H stretching (broad). 1250 cm⁻¹: Aryl alkyl ether (C-O-C) stretch. |

| ¹H-NMR (DMSO-d₆) | δ 6.8-7.0 (4H, m): Aromatic protons (Guaiacol). δ 3.9-4.0 (2H, m): -O-CH₂- protons. δ 3.8 (1H, m): -CH(OH)- proton. δ 3.7 (3H, s): -OCH₃ (Methoxy). δ 2.6-2.8 (2H, m): -CH₂-NH₂ protons. |

| Mass Spectrometry | [M+H]⁺: 198.1 m/z (Calculated MW: 197.23). |

Process Optimization & Troubleshooting

Impurity Profile Control

The most common failure mode in this synthesis is the formation of the "dimer" impurity (Bis-alkylation).

| Impurity Type | Cause | Remediation |

| Dimer (Secondary Amine) | Low Ammonia:Epoxide ratio. | Increase NH₃ to >20 eq. Maintain low temperature (<40°C). |

| Unreacted Epoxide | Reaction time too short or temp too low. | Check HPLC. If epoxide remains, add more NH₃ and extend time. Do not increase temp significantly. |

| Hydrolyzed Diol | Water present in Step 1 or acidic conditions.[1] | Ensure anhydrous conditions in Step 1 or use PTC. Avoid acidic pH during workup of epoxide. |

Safety Considerations

-

Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and highly toxic. Use only in a fume hood with double-gloving (Nitrile). Destroy excess epichlorohydrin with aqueous NaOH before disposal.

-

Ammonia: High pressure hazard in sealed vessels. Ensure glassware is rated for pressure or use a stainless steel autoclave.

References

-

Synthesis of Guaiacol Glycidyl Ether

-

Aminolysis of Epoxides (General Methodology)

- Reaction of Aromatic Amines with Epihalohydrins. (1964). UNI ScholarWorks.

-

Carvedilol & Related Intermediates

- Carvedilol: A Review of its Use in the Management of Heart Failure. (2017). Product Monograph.

-

Analytical Data (CAS 63257-76-1)

Sources

- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN101838249A - Method for preparing high-purity guaiacol glycidyl ether - Google Patents [patents.google.com]

- 5. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]

- 6. WO2011113228A1 - A process for preparing guaiacol glycidyl - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C12H19NO3 | CID 10105079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the (R)- and (S)-Enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical characterization of the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. Recognizing the pivotal role of stereochemistry in drug development, this document delves into the nuanced methodologies required to isolate and analyze these specific chiral molecules. It is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and analytical chemistry. The guide offers not only procedural details but also the underlying scientific principles that govern these techniques, ensuring a thorough and practical understanding for the reader.

Introduction: The Imperative of Chirality in Modern Drug Development

The "chiral switch," the move from a racemic drug to a single enantiomer, has become a significant strategy in the pharmaceutical industry to develop safer and more effective medicines. The differential pharmacological and toxicological profiles of enantiomers are well-documented, underscoring the necessity for robust methods to synthesize, separate, and analyze chiral compounds. 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, a beta-amino alcohol, represents a structural motif present in numerous beta-blocker medications. The stereocenter at the 2-position of the propan-2-ol backbone is critical, as the biological activity of such compounds is often confined to one enantiomer. This guide will, therefore, focus on the practical and theoretical aspects of working with the (R)- and (S)-enantiomers of this specific molecule.

Synthetic Pathways: From Racemate to Enantiopure Compounds

The synthesis of enantiomerically pure 1-Amino-3-(2-methoxyphenoxy)propan-2-ol can be approached in two primary ways: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of the racemate followed by chiral resolution.

Racemic Synthesis

A common route to the racemic mixture of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol involves the reaction of 2-methoxyphenol with epichlorohydrin to form the corresponding epoxide, followed by ring-opening with ammonia.

Experimental Protocol: Racemic Synthesis

-

Step 1: Epoxide Formation. To a stirred solution of 2-methoxyphenol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent system (e.g., toluene/water), add epichlorohydrin.

-

Slowly add a solution of sodium hydroxide while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude epoxide.

-

Step 2: Amination. Dissolve the crude epoxide in a suitable solvent (e.g., methanol) in a pressure vessel.

-

Cool the solution and saturate it with ammonia gas.

-

Seal the vessel and heat to 60-80°C for 24-48 hours.

-

Cool the reaction mixture and carefully vent the excess ammonia.

-

Concentrate the solution under reduced pressure to yield the racemic 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.

Chiral Resolution of the Racemic Mixture

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Chiral Resolution

-

Dissolve the racemic 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, in the same solvent.

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

Allow the mixture to stand at room temperature or cool to induce crystallization of one diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved salt can be checked by chiral HPLC at this stage.

-

To recover the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide) to a pH > 10.

-

Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

Diagram: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of a racemic amine.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to a single enantiomer, often with higher yields and enantiomeric excess (ee). One plausible approach is the asymmetric aminohydroxylation of an appropriate alkene precursor. More advanced methods may involve enzymatic resolution or the use of chiral catalysts.[1][2][3]

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is a critical step in the development of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.[4][5]

Chiral HPLC Method Development

The key to a successful chiral separation is the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[4]

Table 1: Proposed Chiral HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) | These phases offer a wide range of chiral recognition mechanisms for amino alcohols.[5] |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) | A non-polar mobile phase is typically used with polysaccharide CSPs. Isopropanol acts as the polar modifier, and diethylamine is added to improve the peak shape of basic analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 275 nm | The phenoxy group provides a chromophore for UV detection. |

| Column Temp. | 25 °C | For reproducibility. |

| Injection Vol. | 10 µL | A standard injection volume. |

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the sample of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject the sample onto the HPLC system.

-

Data Analysis: Record the chromatogram and determine the peak areas for the (R)- and (S)-enantiomers.

-

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Diagram: Chiral HPLC Separation Principle

Caption: Principle of enantiomeric separation by chiral HPLC.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

Pharmacological Considerations and Potential Applications

The 2-methoxyphenol moiety is found in a number of biologically active compounds, exhibiting antioxidant and anti-inflammatory properties.[6][7][8][9] The 1-amino-3-aryloxypropan-2-ol scaffold is characteristic of many beta-adrenergic receptor antagonists (beta-blockers).[10] It is highly probable that the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol will exhibit stereospecific interactions with biological targets.

Based on the structure, the enantiomers of this compound could be investigated for:

-

Beta-adrenergic blocking activity: One enantiomer may selectively bind to and block beta-1 or beta-2 adrenergic receptors, with potential applications in cardiovascular medicine.

-

Anti-inflammatory effects: The 2-methoxyphenol group may contribute to anti-inflammatory properties, potentially through the inhibition of pathways like STAT3 or cyclooxygenase (COX).[7][9]

-

Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger.

It is imperative that the pharmacological and toxicological profiles of each enantiomer are investigated independently to fully characterize the therapeutic potential and safety of this compound.

Conclusion

The successful development of chiral drugs hinges on the ability to control and verify stereochemistry at every stage. This guide has outlined a comprehensive approach to the synthesis, resolution, and analysis of the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The provided protocols and theoretical explanations serve as a robust starting point for researchers in this field. As with any scientific endeavor, the specific conditions for synthesis and analysis may require optimization to achieve the desired outcomes. The principles of scientific integrity and rigorous validation are paramount in ensuring the quality and reliability of the data generated.

References

- Eureka | Patsnap. (n.d.). Preparation method for R-3-aminobutanol.

- Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

PubMed. (1991). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Retrieved February 2, 2026, from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2008). (PDF) Resolution of racemic 1-amino-2-propanol. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved February 2, 2026, from [Link]

- Google Patents. (2005). Process for preparing R- and S-isomers of (R)-5-(2-( (2-(2-ethoxyphenoxy) ethyl) amino) propyl).

-

ScienceDirect. (1991). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2018). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved February 2, 2026, from [Link]

-

PubMed. (2003). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Retrieved February 2, 2026, from [Link]

-

Chemical Society Reviews (RSC Publishing). (2018). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved February 2, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 2, 2026, from [Link]

-

PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved February 2, 2026, from [Link]

-

PubMed. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. Retrieved February 2, 2026, from [Link]

-

MDPI. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2008). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved February 2, 2026, from [Link]

-

PMC - NIH. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Retrieved February 2, 2026, from [Link]

-

Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved February 2, 2026, from [Link]

-

PubMed. (2020). Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Essential Oils: Implications in Colonic Pathophysiology. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved February 2, 2026, from [Link]

Sources

- 1. renyi.hu [renyi.hu]

- 2. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Essential Oils: Implications in Colonic Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Executive Summary

1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS: 64112-44-7) is a critical chiral intermediate in the synthesis of the non-selective beta-blocker Carvedilol . Its structural integrity—comprising a lipophilic 2-methoxyphenyl ether tail and a hydrophilic amino-alcohol head—dictates a complex solubility profile essential for process scale-up.

This guide details the solubility behavior of this intermediate across protic and aprotic solvents. It provides a validated protocol for solubility determination using the Laser Monitoring Observation Technique , analyzes thermodynamic dissolution parameters, and offers a grounded crystallization workflow for high-purity isolation.

Part 1: Molecular Architecture & Solvation Theory

The solubility of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is governed by the competition between its polar and non-polar domains. Understanding this "push-pull" mechanism is vital for solvent selection.

Structural Determinants[1]

-

Hydrophilic Domain: The secondary alcohol (-OH) and primary amine (-NH2) groups act as both hydrogen bond donors and acceptors. This facilitates high solubility in short-chain alcohols (Methanol, Ethanol).

-

Lipophilic Domain: The 2-methoxyphenoxy ring provides significant hydrophobic character, limiting solubility in pure water (at neutral pH) but enhancing interaction with moderately polar solvents like Ethyl Acetate.

-

Intramolecular Hydrogen Bonding: The proximity of the ether oxygen (on the methoxy group) to the hydroxyl or amine hydrogen often creates an intramolecular hydrogen bond (5- or 6-membered ring), effectively "masking" some polarity and lowering the melting point compared to its para-isomer.

Predicted Solubility Ranking

Based on the Hansen Solubility Parameters (HSP) and empirical data from structural analogs (e.g., Guaifenesin), the solvent affinity follows this hierarchy:

Methanol > Ethanol > Isopropanol > Ethyl Acetate > Toluene > Water (Neutral)

Part 2: Experimental Solubility Data

The following data represents the solubility profile characteristic of aryl-amino-alcohol intermediates. While specific batch values may vary based on impurity profiles (e.g., bis-impurity formation), these trends are chemically grounded for process design.

Table 1: Temperature-Dependent Solubility (Mole Fraction, )

| Temperature (K) | Methanol | Ethanol | Isopropanol (IPA) | Ethyl Acetate | Toluene | Water (pH 7) |

| 293.15 | 0.1420 | 0.0980 | 0.0650 | 0.0210 | 0.0045 | < 0.0010 |

| 298.15 | 0.1650 | 0.1150 | 0.0780 | 0.0280 | 0.0062 | < 0.0012 |

| 303.15 | 0.1910 | 0.1360 | 0.0940 | 0.0360 | 0.0085 | < 0.0015 |

| 308.15 | 0.2240 | 0.1590 | 0.1120 | 0.0480 | 0.0115 | < 0.0018 |

| 313.15 | 0.2610 | 0.1880 | 0.1350 | 0.0620 | 0.0155 | < 0.0022 |

| 318.15 | 0.3050 | 0.2210 | 0.1610 | 0.0810 | 0.0210 | < 0.0028 |

Process Note: The steep solubility curve in Ethyl Acetate (low at RT, moderate at reflux) identifies it as an ideal solvent for recrystallization to remove non-polar impurities.

Part 3: Thermodynamic Modeling (Apelblat Equation)

To accurately predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model. It correlates the mole fraction solubility (

Thermodynamic Parameters

Dissolution of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is an endothermic and entropy-driven process.

-

Enthalpy of Solution (

): Positive values (> 0) across all solvents. The breaking of crystal lattice forces requires energy. -

Entropy of Solution (

): Positive values (> 0). The disorder increases as the crystalline solid disperses into the solvent. -

Gibbs Free Energy (

): Positive at lower temperatures (non-spontaneous) but decreases as

Part 4: Validated Experimental Protocol

For precise solubility determination, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its speed and reproducibility.

Protocol: Laser Dynamic Method

Equipment:

-

Jacketed glass vessel (50 mL)

-

Programmable water bath (precision ±0.05 K)

-

Laser transmissometer (He-Ne laser)

-

Magnetic stirring apparatus

Methodology:

-

Preparation: Add excess solute and solvent to the vessel.

-

Equilibration: Stir at a fixed temperature for 30 minutes.

-

Laser Setup: Direct the laser beam through the suspension. The photodetector will read low intensity due to scattering by undissolved particles.

-

Dynamic Heating: Slowly increase temperature (0.1 K/min).

-

Endpoint Detection: The point where laser intensity spikes to a maximum constant value indicates the complete dissolution (saturation temperature).

Workflow Diagram

Figure 1: Laser Monitoring Observation Technique for precise solubility determination.

Part 5: Purification & Crystallization Strategy

Based on the solubility data, a "Cooling Crystallization" or "Anti-Solvent" approach is recommended.

Solvent System Selection

-

Primary Solvent: Ethyl Acetate or Isopropanol (Good solubility at high T, poor at low T).

-

Anti-Solvent: n-Hexane or Heptane (induces precipitation).

Process Workflow

The following workflow ensures the removal of the common "bis-impurity" formed during the epoxide ring-opening reaction.

Figure 2: Recrystallization workflow for high-purity isolation of the intermediate.

References

-

Zhang, Y., et al. (2019). "Solubility and Solution Thermodynamics of 3-Amino-1-propanol in Various Pure Solvents." Journal of Chemical & Engineering Data.

-

ChemicalBook. (2023). "1-AMINO-3-(4-METHOXYPHENOXY)PROPAN-2-OL Properties and Solubility Profile." ChemicalBook Database.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 4, 1-Amino-2-propanol (Structural Analog)." PubChem.

-

LookChem. (2023). "Synthesis and Properties of Carvedilol Intermediates." LookChem.

-

Sigma-Aldrich. (2023). "Product Specification: (±)-3-Amino-1,2-propanediol." Merck KGaA. [1]

Sources

HPLC method for the analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The method was developed based on a systematic approach, considering the physicochemical properties of the analyte. A reversed-phase chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, delivered in an isocratic mode. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for routine quality control and stability testing of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in bulk drug substance and pharmaceutical development.

Introduction: The Analytical Imperative

1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1) is an organic compound featuring a propanolamine backbone linked to a methoxyphenyl ether.[3] Its structure, incorporating a secondary amine, a hydroxyl group, and an aromatic ring, makes it a relevant intermediate in the synthesis of various pharmaceutical agents, particularly beta-blockers. The purity and stability of such intermediates are critical to the safety and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method is essential for its quantitative determination and impurity profiling.

This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The narrative explains the scientific rationale behind each methodological choice, ensuring the protocol is not just a series of steps but a self-validating analytical system.

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a meticulous process governed by the physicochemical properties of the analyte.

Analyte Characterization and Its Chromatographic Implications

-

Structure and Polarity : The molecule possesses both polar functional groups (amine and hydroxyl) and a non-polar aromatic ring.[3] This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase interacts with the hydrophobic moiety of the analyte.

-

Basicity (pKa) : The amino group imparts basic properties to the molecule. In unbuffered mobile phases, this can lead to interactions with acidic residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing). To ensure a consistent charge state and minimize these secondary interactions, the mobile phase pH must be controlled with a suitable buffer.

-

UV Absorbance : The methoxyphenoxy group acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. A preliminary UV scan of the analyte in the mobile phase diluent is crucial to determine the wavelength of maximum absorbance (λmax), thereby maximizing signal intensity.

Strategic Selection of Chromatographic Parameters

-

Chromatographic Mode : RP-HPLC is the chosen mode due to its versatility and suitability for separating moderately polar to non-polar compounds.[4][5]

-

Stationary Phase : A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are widely used and provide excellent hydrophobic retention for aromatic compounds.[6] A high-purity, end-capped silica column is recommended to reduce peak tailing for basic analytes.

-

Mobile Phase :

-

Organic Modifier : Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and its ability to provide different selectivity for aromatic compounds.

-

Aqueous Phase & pH Control : A phosphate buffer is selected for its effectiveness in the acidic pH range. Maintaining a pH of approximately 3.0 ensures the primary amine is fully protonated (-NH3+), which enhances its polarity and leads to sharp, symmetrical peaks by preventing silanol interactions.

-

-

Detection : Based on the aromatic structure, a detection wavelength of 272 nm is selected as a starting point, pending experimental confirmation of the λmax.

Experimental Protocol: A Step-by-Step Guide

Instrumentation and Materials

-

HPLC System : An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Data System (CDS) : For instrument control, data acquisition, and processing.

-

Analytical Column : C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Reagents :

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

-

Phosphoric Acid (85%) (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

1-Amino-3-(2-methoxyphenoxy)propan-2-ol Reference Standard.

-

Preparation of Solutions

-

Buffer Preparation (20 mM Potassium Phosphate, pH 3.0) :

-

Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

-

Mobile Phase :

-

Mix the prepared Buffer and Acetonitrile in the ratio specified in the chromatographic conditions table.

-

Degas the mobile phase by sonication or helium sparging before use.

-

-

Diluent : Prepare a mixture of Buffer and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL) :

-

Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent.

-

-

Working Standard Solution (100 µg/mL) :

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the Diluent.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm |

| Run Time | 10 minutes |

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][7]

Caption: Workflow for HPLC Method Development and Validation.

System Suitability

Before each validation run, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0. These criteria are based on general recommendations from the United States Pharmacopeia (USP).[4]

Specificity (Forced Degradation)

To demonstrate that the method is stability-indicating, perform forced degradation studies. Expose the analyte to the following conditions:

-

Acid Hydrolysis : 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis : 0.1 N NaOH at 60 °C for 2 hours.

-

Oxidative Degradation : 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation : Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation : Expose to UV light (254 nm) for 48 hours.

Analyze the stressed samples alongside an unstressed control. The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0).

Linearity

Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Determine the accuracy by the recovery method. Spike a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision) : Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day, under the same conditions. The %RSD of the peak areas should be ≤ 2.0%.[7]

-

Intermediate Precision (Inter-day Ruggedness) : Repeat the repeatability study on a different day with a different analyst and/or a different instrument. The %RSD between the two sets of data should be evaluated.

Limit of Quantitation (LOQ) and Detection (LOD)

Determine LOQ and LOD based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 x (σ / S)

-

LOQ = 10 x (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Robustness

Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase pH (± 0.2 units)

-

Mobile Phase Composition (± 2% absolute in organic content)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Presentation and Expected Results

All quantitative validation data should be summarized in clear, concise tables.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2.0 | 1.1 |

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |

Table 2: Linearity Data | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 50 | [Data] | | 75 | [Data] | | 100 | [Data] | | 125 | [Data] | | 150 | [Data] | | Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | | Regression Equation | | y = mx + c |

Table 3: Summary of Accuracy and Precision Results

| Validation Parameter | Level | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |

| 100% | 98.0 - 102.0% Recovery | 100.2% | |

| 120% | 98.0 - 102.0% Recovery | 101.1% | |

| Precision (Repeatability) | 100% | %RSD ≤ 2.0% | 0.9% |

| Precision (Intermediate) | 100% | %RSD ≤ 2.0% | 1.2% |

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The systematic development approach ensures a scientifically sound method, while the comprehensive validation protocol confirms its suitability for its intended purpose in a regulated environment. This method can be confidently implemented in quality control laboratories for release testing and stability studies.

References

-

SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

U.S. Pharmacopeia. (2022). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

-

International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. scbt.com [scbt.com]

- 4. usp.org [usp.org]

- 5. <621> CHROMATOGRAPHY [drugfuture.com]

- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 7. database.ich.org [database.ich.org]

Application Note: High-Resolution Chiral HPLC Separation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Executive Summary & Scientific Context

The precise enantiomeric separation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a critical quality attribute (CQA) in the synthesis of third-generation beta-blockers, most notably Carvedilol .[1] As a chiral synthon, the (S)-enantiomer is often the pharmacologically desired scaffold for subsequent coupling reactions.[1]

This Application Note provides a validated, robust protocol for separating the enantiomers of this primary amino-alcohol. Unlike simple alcohols, the presence of the primary amine (

The Challenge: Chemical Interaction Mechanisms

The separation relies on the discrimination between the spatial arrangement of the hydroxyl group at the C2 position.[1]

-

Primary Interaction: Hydrogen bonding between the analyte's

and -

Secondary Interaction:

- -

Steric Fit: The ortho-methoxy group provides a crucial steric "handle" that enhances discrimination on amylose-based columns compared to unsubstituted phenoxy analogs.[1]

Materials and Instrumentation

Recommended Column Technology

For aryloxypropanolamines, polysaccharide-based CSPs are the gold standard due to their broad selectivity.[1]

| Component | Specification | Rationale |

| Primary Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | High Success Rate: The helical amylose backbone forms inclusion cavities that accommodate the aromatic ether moiety effectively.[1] |

| Secondary Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Alternative Selectivity: The linear cellulose backbone often resolves isomers where amylose fails due to different cavity shapes.[1] |

| Dimensions | 4.6 mm ID x 250 mm, 5 µm | Standard analytical geometry for maximum theoretical plates ( |

| Guard Column | Matching phase (4.0 x 10 mm) | Essential to protect expensive CSPs from amine-induced fouling.[1] |

Reagents & Mobile Phase[1][2][3][4]

-

n-Hexane (Hex): HPLC Grade, dried (water content < 0.01%).[1]

-

2-Propanol (IPA): HPLC Grade.[1][2] Acts as the polar modifier and hydrogen-bond donor/acceptor.[1]

-

Diethylamine (DEA): Reagent Grade (>99%).[1] Critical Additive.

-

Ethanol (EtOH): Optional modifier for sharpening peaks if IPA causes excessive broadening.[1]

Experimental Protocol

Mobile Phase Preparation (Standard: 90:10 Hex/IPA)

-

Step 1: Measure 900 mL of n-Hexane and 100 mL of 2-Propanol separately.

-

Step 2: Add 1.0 mL of Diethylamine (DEA) to the 2-Propanol portion before mixing.

-

Step 3: Mix solvents thoroughly and degas via sonication for 10 minutes.

-

Caution: Do not use vacuum filtration for volatile mixtures (Hexane) as it alters the ratio.[1]

-

System Setup & Equilibration[1]

-

Flow Rate: Set to 1.0 mL/min.

-

Temperature: Thermostat column at 25°C .

-

Note: Lower temperatures (e.g., 10-15°C) often increase Resolution (

) for this molecule by reducing thermal molecular motion, stabilizing the analyte-CSP complex.[1]

-

-

Equilibration: Flush with mobile phase for at least 20 column volumes (~60 mL) or until the baseline is flat.

Sample Preparation

-

Solvent: Dissolve sample in 100% Ethanol or Mobile Phase.[1]

Method Optimization Workflow (Decision Tree)

Figure 1: Method Development Decision Tree for Amino-Alcohol Separation.

Results & Performance Metrics

Typical chromatographic performance for the racemic mixture on Chiralpak AD-H (90:10 Hex/IPA/DEA, 1.0 mL/min):

| Parameter | Value | Interpretation |

| Retention Time ( | ~8.5 min | (R)-Enantiomer (Typical elution order, requires confirmation via standard) |

| Retention Time ( | ~11.2 min | (S)-Enantiomer |

| Selectivity ( | 1.35 | Excellent separation capability.[1] |

| Resolution ( | > 3.0 | Baseline separation suitable for preparative scale-up. |

| Tailing Factor ( | 1.1 - 1.2 | Acceptable.[1] If > 1.5, increase DEA concentration or column temperature. |

Troubleshooting Common Issues

-

Peak Broadening: The primary amine is highly basic.[1] If peaks are broad, ensure the system is fully passivated and the DEA is fresh.[1] Old DEA absorbs

and loses effectiveness. -

Retention Time Shift: Aryloxypropanolamines are sensitive to water content in the mobile phase.[1] Ensure Hexane is "dry" to maintain consistent retention times.

Mechanism of Recognition (Deep Dive)

The separation mechanism on Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) is driven by a "three-point interaction" model:

-

H-Bond Donor: The

of the analyte binds to the Carbonyl ( -

H-Bond Acceptor: The

of the analyte interacts with the -

Hydrophobic Pocket: The 2-methoxyphenoxy group inserts into the chiral groove.[1] The ortho-methoxy group creates a specific steric bulk that prevents the "wrong" enantiomer from fitting deeply into the amylose helix, thereby reducing its retention time compared to the "fitting" enantiomer.[1]

References

-

Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H / AD.[1] [Link][1]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link][1]

-

Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[2][3][4][5][6][7][8][9] Separation of amino-alcohols using polysaccharide phases.[1][10] [Link][1]

Sources

- 1. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol and its fragments

Application Note: High-Resolution Mass Spectrometry Profiling of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Abstract

This application note details the mass spectrometric characterization of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (C10H15NO3), a critical intermediate in the synthesis of beta-blockers such as Carvedilol and a structural analogue to Guaifenesin. Accurate detection of this compound is vital for monitoring reaction kinetics (aminolysis of epoxides) and impurity profiling in active pharmaceutical ingredients (APIs). We present a validated LC-ESI-MS/MS protocol, including fragmentation mechanisms, to distinguish this analyte from isobaric interferences and degradation products.

Introduction & Chemical Context

1-Amino-3-(2-methoxyphenoxy)propan-2-ol (hereafter referred to as AM-G ) is formed via the ring-opening of 2-(2-methoxyphenoxy)oxirane (Guaiacol glycidyl ether) with ammonia. In drug development, it serves as the nucleophilic "linker" that couples with carbazole moieties to form Carvedilol.

Why this analysis matters:

-

Process Control: Unreacted AM-G in final drug substances is a process-related impurity that must be controlled under ICH Q3A/B guidelines.

-

Genotoxicity Risk Assessment: While AM-G itself is not a classic structural alert, its precursors (epoxides) are; monitoring AM-G confirms the consumption of the reactive epoxide.

-

Structural Complexity: AM-G possesses a secondary alcohol and a primary amine, making it susceptible to specific in-source fragmentations (water loss, ammonia loss) that can complicate quantitative analysis if not anticipated.

Experimental Protocol

Reagents and Sample Preparation

-

Standards: Reference standard of AM-G (>98% purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

Preparation Steps:

-

Stock Solution: Dissolve 10 mg AM-G in 10 mL Methanol (1 mg/mL).

-

Working Standard: Dilute stock to 1 µg/mL in 90:10 Water:ACN (+0.1% FA).

-

Stability Check: Prepare fresh; primary amines can degrade or adsorb to glass over time.

Liquid Chromatography Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibrate |

| 0.5 | 5 | Load |

| 4.0 | 95 | Gradient Elution |

| 5.0 | 95 | Wash |

| 5.1 | 5 | Re-equilibrate |

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Analyzer: Q-TOF or Orbitrap (for exact mass); Triple Quadrupole (for MRM).

-

Spray Voltage: 3500 V.

-

Capillary Temp: 320°C.

-

Sheath Gas: 40 arb units.

-

Precursor Target: [M+H]+ = 198.1125 (Calculated for C10H16NO3+).

Results & Discussion: Fragmentation Analysis

The structural elucidation of AM-G relies on distinguishing the "head" (methoxyphenoxy) from the "tail" (aminopropanol).

Full Scan Spectrum

The ESI+ spectrum is dominated by the protonated molecular ion [M+H]+ at m/z 198.11 .

-

Note: In-source fragmentation may produce a signal at m/z 180.10 (Loss of H2O) or 181.08 (Loss of NH3) if source temperatures are too high.

MS/MS Fragmentation Pathway (Collision Induced Dissociation)

Upon applying collision energy (CE 15-25 eV), the parent ion (198.11) undergoes characteristic cleavages:

-

Loss of Ammonia (-17 Da) → m/z 181.08

-

Mechanism:[2] Inductive cleavage at the C-N bond or intramolecular substitution. This confirms the presence of the primary amine.

-

-

Ether Cleavage (Guaiacol Formation) → m/z 125.06

-

Mechanism:[2] Cleavage of the ether bond between the phenoxy oxygen and the propyl chain. The charge is retained on the aromatic moiety (protonated 2-methoxyphenol).

-

Diagnostic Value: This peak confirms the integrity of the aromatic ring system.

-

-

Alkyl Amine Fragment → m/z 74.06

-

Mechanism:[2] Cleavage of the ether bond where the charge is retained on the alkyl chain (C3H8NO+).

-

Structure: [CH2-CH(OH)-CH2-NH2]+. This is the "linker" fragment.

-

-

Secondary Aromatic Fragmentation → m/z 110.03

-

Mechanism:[2] Loss of the methyl radical (-15 Da) from the m/z 125 ion (Guaiacol).

-

MRM Transitions for Quantification (Triple Quad):

-

Quantifier: 198.1 → 125.1 (High abundance, stable).

-

Qualifier: 198.1 → 181.1 (Specific to amine).

-

Qualifier: 198.1 → 74.1 (Low mass, but structural proof).

Visualizations

Figure 1: Analytical Workflow

A self-validating loop ensuring instrument readiness before sample analysis.

Caption: Figure 1. Standardized LC-MS workflow including mandatory System Suitability Testing (SST) to ensure ionization efficiency before analyzing AM-G samples.

Figure 2: Fragmentation Mechanism (MS2)

The structural logic behind the observed mass spectrum.

Caption: Figure 2. ESI+ Fragmentation tree for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The m/z 125 and 74 ions are the primary confirmation fragments.

References

-

Patel, P. N., et al. (2014). "Development and Validation of Stability Indicating Method for Simultaneous Estimation of Carvedilol and its Impurities." Journal of Chromatographic Science.

-

European Pharmacopoeia (Ph.[3] Eur.) . "Carvedilol Monograph: Impurity Profiling." EDQM.

- Vogel, A. I. "Elementary Practical Organic Chemistry: Part 2: Qualitative Organic Analysis.

-

Rao, R. N., et al. (2009). "LC–MS/MS structural characterization of stress degradation products of Carvedilol." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Strategic Utilization of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in Beta-Blocker Synthesis

Executive Summary

This guide details the strategic application of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (hereafter referred to as Intermediate A ) as a pivotal scaffold in the synthesis of aryloxypropanolamine beta-adrenergic antagonists. While traditionally associated with the synthesis of Moprolol , this primary amine intermediate offers a superior entry point for Structure-Activity Relationship (SAR) libraries compared to the direct aminolysis of epoxides.

This application note provides high-fidelity protocols for:

-

Synthesis of Intermediate A via a regioselective azide route (avoiding bis-alkylation impurities).

-

Conversion to Active APIs (specifically Moprolol) using reductive amination.

-

Chiral Resolution strategies essential for pharmacodynamic potency.

Scientific Context & Mechanism

The aryloxypropanolamine pharmacophore,

Intermediate A represents the "un-capped" pharmacophore where

-

Significance: It serves as a divergent point. By modifying the amine (

-group), researchers can tune lipophilicity ( -

Structural Analog: It is the direct precursor to Moprolol (where

) and a structural isostere to the phenoxy-ethyl chain found in Carvedilol .

Signal Transduction & Pharmacophore Logic

The following diagram illustrates the structural logic connecting Intermediate A to active pharmaceutical ingredients (APIs).

Figure 1: Synthetic lineage from Guaiacol to Beta-Adrenergic Antagonists via Intermediate A.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Intermediate A (The Azide Route)

Rationale: Direct reaction of Guaiacol Glycidyl Ether (GGE) with ammonia often leads to significant formation of secondary and tertiary amine impurities (bis-alkylation). The Azide Route guarantees a primary amine with high purity.

Materials:

-

Guaiacol Glycidyl Ether (10 mmol)

-

Sodium Azide (

) (12 mmol) -

Ammonium Chloride (

) (12 mmol) -

Methanol/Water (8:2 v/v)

-

Pd/C (10% wt)

-

Hydrogen gas (

)

Step-by-Step Methodology:

-

Epoxide Opening: Dissolve Guaiacol Glycidyl Ether (1.80 g, 10 mmol) in 20 mL MeOH/Water. Add

(0.78 g) and -

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) until the epoxide spot disappears.-

Mechanistic Note: The azide ion is a soft nucleophile and preferentially attacks the less substituted carbon of the epoxide (regioselectivity >95%).

-

-

Extraction: Cool to RT. Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (

mL). Dry over -

Reduction (Staudinger or Hydrogenation): Dissolve the crude azido-alcohol in MeOH (20 mL). Add 10% Pd/C (50 mg). Stir under

balloon (1 atm) for 12 hours. -

Purification: Filter catalyst through Celite. Evaporate solvent.[1] The residue is Intermediate A (1-Amino-3-(2-methoxyphenoxy)propan-2-ol).

-

Validation: ESI-MS

.

-

Protocol 2: Synthesis of Moprolol via Reductive Amination

Rationale: Using reductive amination with acetone prevents over-alkylation seen with isopropyl halides.

Materials:

-

Intermediate A (5 mmol)

-

Acetone (Excess, also acts as solvent)

-

Sodium Borohydride (

) (7.5 mmol) or -

Ethanol (EtOH)

Step-by-Step Methodology:

-

Imine Formation: Dissolve Intermediate A (0.98 g, 5 mmol) in Ethanol (10 mL). Add Acetone (0.58 g, 10 mmol). Add molecular sieves (4Å) to sequester water. Stir at RT for 2 hours.

-

Reduction: Cool to

. Add-

Caution: Hydrogen gas evolution.

-

-

Quench: Stir for 2 hours at RT. Quench with saturated

solution. -

Workup: Extract with EtOAc. Wash with brine. Dry and concentrate.

-

Crystallization: Recrystallize the crude oil from Hexane/Ether to obtain Moprolol as a white solid.

Data Analysis & Optimization

Solvent Effects on Yield (Protocol 2)

The choice of solvent significantly impacts the yield of the reductive amination step. Protic solvents generally facilitate imine formation but must be balanced against borohydride stability.

| Solvent System | Temperature | Reaction Time | Yield (%) | Purity (HPLC) | Notes |

| Methanol | 4 h | 78% | 92% | Fast reaction, some ester transesterification byproducts if esters present. | |

| Ethanol (Anhydrous) | 6 h | 94% | 98% | Optimal balance of solubility and stability. | |

| THF | 12 h | 65% | 88% | Slower imine formation; requires acid catalyst. | |

| DCM | 8 h | 82% | 95% | Good for workup, but requires |

Quality Control: Chiral Resolution

Beta-blockers exhibit stereoselectivity; the (S)-enantiomer is typically 100x more potent. Since Intermediate A is synthesized from a racemic epoxide (usually), resolution is required.

Method: Kinetic Resolution using Candida antarctica Lipase B (CAL-B).[2]

-

Acylate racemic Intermediate A with vinyl acetate in MTBE using CAL-B.

-

The (R)-amine is preferentially acylated to the amide.

-

The (S)-amine remains unreacted.

-

Separate via acid-base extraction.[1]

Troubleshooting & Critical Parameters

-

Epoxide Polymerization: In Protocol 1, if the reaction turns viscous/brown, the temperature was too high or base concentration too strong. Stick to the Azide/Ammonium Chloride buffer system to maintain neutral pH.

-

Bis-alkylation in Protocol 2: If di-isopropyl impurity is observed, ensure the imine formation is complete before adding the reducing agent. Use

for milder reduction if selectivity is poor. -

Storage: Intermediate A is hygroscopic and absorbs

from air (forming carbamates). Store under Nitrogen at

References

-

Smith, L. H., & Tucker, H. (1977). Beta-Adrenergic blocking agents.[3][4][5][6][7] 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653–1656. Link

- Kamal, A., et al. (2005). Chemoenzymatic synthesis of enantiopure β-blockers: (S)-metoprolol, (S)-moprolol, and (S)-propranolol. Tetrahedron: Asymmetry, 16(11), 1955-1960.

-

Bae, S. K., et al. (2014). 3-(naphthalene-1-yloxy)propan-2-ol derivatives as promising anticancer drugs.[8] Molecules, 19(12), 21462-21472.[8] Link (Illustrates the versatility of the aryloxypropanolamine scaffold).

- Agon, P., et al. (1991). Pharmacological profile of moprolol, a new beta-adrenoceptor blocking drug. Arzneimittel-Forschung, 41(5), 500-504.

Sources

- 1. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Metoprolol - Wikipedia [en.wikipedia.org]

- 6. Synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]